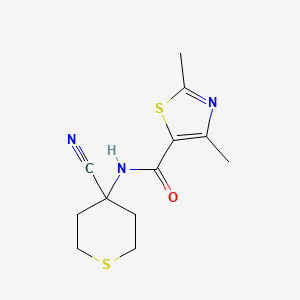

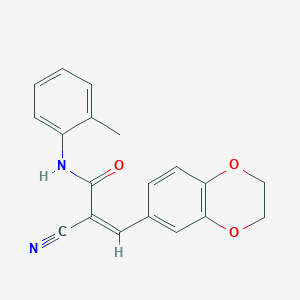

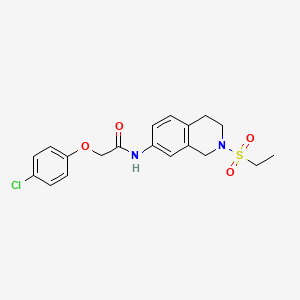

5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles, has been reported. A novel, facile, one-pot, multicomponent protocol for the synthesis of these compounds has been developed using a catalyst in water and sodium dodecyl benzene sulphonate at room temperature. The cyclo-condensation of substituted benzaldehyde, malononitrile, and phenyl hydrazine gave the pyrazoles in 86–96% yield .Applications De Recherche Scientifique

Antimicrobial Agent

5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, as part of the 1H-1,2,3-triazole-4-carboxamides class, has been investigated for its antimicrobial activities. Research shows that these compounds have demonstrated moderate to good activities against various pathogens, including Gram-positive and Gram-negative bacterial strains, and pathogenic yeast like Candida albicans. Specifically, some triazole-4-carboxamides showed potent antibacterial effects against Staphylococcus aureus and an active impact against C. albicans (Pokhodylo et al., 2021).

Chemical Synthesis and Rearrangements

The compound has been a subject of study in the context of chemical synthesis and structural rearrangements. Studies have explored its transformations under various conditions, providing insights into the chemistry of polyazaheterocyclic compounds and the Dimroth rearrangement processes. This research contributes to the broader understanding of the behavior and versatility of triazole compounds in chemical synthesis (Sutherland & Tennant, 1971).

Potential in Cancer Research

Although not directly involving this compound, related compounds in the triazole class have been synthesized and evaluated for their antitumor activities. For instance, derivatives of the indazole class, which shares a similar structural motif with triazoles, have shown inhibition of cancer cell line proliferation. This suggests a potential avenue for research into triazole derivatives, including this compound, in cancer therapy (Hao et al., 2017).

Application in Peptidomimetics and Drug Design

The structural features of 5-amino-1,2,3-triazole-4-carboxylates, closely related to this compound, make them suitable for the preparation of peptidomimetics or biologically active compounds. Their application in drug design, particularly as HSP90 inhibitors, demonstrates their potential in developing novel therapeutic agents (Ferrini et al., 2015).

Mécanisme D'action

Target of Action

It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are known to target Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It can be inferred from related studies that pyrazole derivatives interact with their targets, causing changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .

Propriétés

IUPAC Name |

5-amino-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGXQCHQJZAUKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2409157.png)

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)